molecular formula C21H27N3O4S B2535347 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide CAS No. 897619-19-1

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide

Cat. No.: B2535347
CAS No.: 897619-19-1
M. Wt: 417.52
InChI Key: XIIQMYXXBLNSES-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Biological Activity

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide, also known as C224-1705, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including its mechanism of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a sulfonyl group, and a methylbenzamide moiety. Its molecular formula is C23H32N4O4S2C_{23}H_{32}N_{4}O_{4}S_{2}, and it exhibits properties that suggest potential interactions with various biological targets.

This compound has been studied for its role as an acetylcholinesterase inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of enzymes such as urease and acetylcholinesterase . In vitro studies have demonstrated significant inhibitory effects, which may be beneficial in conditions where these enzymes play a pathological role .

3. Neuroprotective Effects

Given its mechanism as an acetylcholinesterase inhibitor, this compound may also possess neuroprotective properties. Increased levels of acetylcholine in synaptic clefts can enhance cognitive function, making it a candidate for further investigation in neurodegenerative disorders .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles due to its specific functional groups. For instance:

CompoundStructureBiological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-nitrobenzamideSimilar piperazine structureModerate AChE inhibition
4-Chloro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideChlorinated variantEnhanced antibacterial activity

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives of benzamides showed significant AChE inhibition, with some compounds exhibiting IC50 values below 10 µM, indicating strong potential for treating Alzheimer's disease .
  • Antibacterial Screening : In a screening of synthesized benzamide derivatives, several compounds displayed strong antibacterial activity against Bacillus subtilis, suggesting that modifications to the sulfonamide group can enhance antimicrobial properties .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIQMYXXBLNSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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